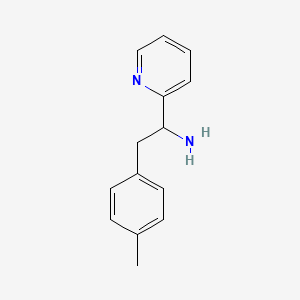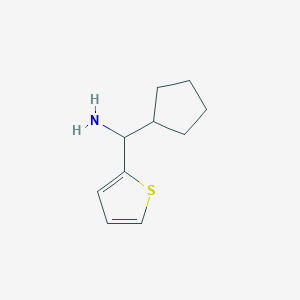![molecular formula C8H13N3O2 B6143272 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 941209-04-7](/img/structure/B6143272.png)
1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular weight of 183.21 . The IUPAC name for this compound is 1,3-dimethyl-5-[(methylamino)methyl]-2,4(1H,3H)-pyrimidinedione .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 142.06°C and a predicted boiling point of 265.7°C at 760 mmHg . The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.51 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives Formation
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione shows interesting behavior in chemical reactions. When reacted with alkylamides in liquid ammonia and an oxidizing agent, it produces 7-amino derivatives, displaying potential for regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994). Similarly, its reaction with hydrogen chloride in different solvents results in distinct chemical derivatives, demonstrating its versatile reactivity (Chepyshev et al., 2009).
Antibacterial Properties
Research on barbituric acid derivatives, including 5,5′-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones], has revealed their potential antibacterial activity. These compounds, synthesized via condensation with aromatic aldehydes, show effectiveness against bacteria like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, in some cases surpassing the efficacy of ampicillin (Shukla et al., 2019).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione are explored for their antiviral properties. For instance, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized from this compound, have been tested for their activity against hepatitis B virus, demonstrating moderate to high effectiveness (El‐Sayed et al., 2009).
Advanced Materials Synthesis
Further, 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in the synthesis of advanced materials like polyamides. Its derivatives, like 2-(1,3-dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, are used in polycondensation reactions with diamines, leading to the formation of polyamides with potential applications in material science (Hattori & Kinoshita, 1979).
Antiparasitic Applications
Additionally, studies have highlighted its role in synthesizing compounds with antiparasitic activities. Derivatives like 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde show potential against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, opening avenues for new antiparasitic drugs (Azas et al., 2003).
Wirkmechanismus
Target of Action
It’s suggested that the compound may interact with certain proteins or enzymes in the body .
Mode of Action
The compound’s mode of action is thought to be related to the inhibition of liver s9 protein activity, an enzyme necessary for DNA synthesis . This interaction could lead to changes in cellular processes, potentially affecting cell growth and division .
Biochemical Pathways
The compound’s interaction with liver s9 protein suggests it may influence pathways related to DNA synthesis and cell division .
Result of Action
It’s suggested that the compound may inhibit the growth and mutation of certain cells , potentially influencing cellular health and function.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets and exerts its effects .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(methylaminomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDVWFXIYSXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


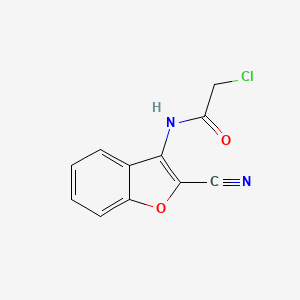
![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)
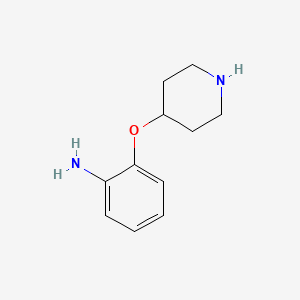

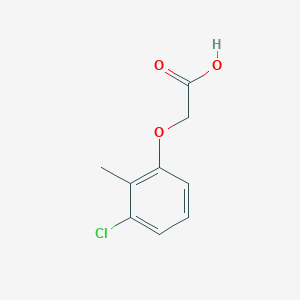


![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)



